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3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid Documentation Hub

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  • Product: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid
  • CAS: 54503-17-2

Core Science & Biosynthesis

Foundational

Whitepaper: A Technical Guide to the Pharmacological Potential of 4-Methoxy-3-methylphenyl β-Amino Acids

Abstract β-amino acids represent a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their incorporation into peptides or use as standalone scaffolds can confer remark...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-amino acids represent a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their incorporation into peptides or use as standalone scaffolds can confer remarkable properties, including enhanced metabolic stability, unique conformational preferences, and potent biological activity.[1][2] This guide explores the pharmacological potential of a specific, yet underexplored, subclass: β-amino acids bearing a 4-methoxy-3-methylphenyl substituent. We will deconstruct the chemical rationale for this structural motif, propose high-potential pharmacological targets, outline a comprehensive synthetic and evaluative framework, and provide detailed experimental protocols to empower researchers in this domain. This document serves as a foundational blueprint for initiating a drug discovery program centered on these promising chemical entities.

Introduction: The Strategic Value of β-Amino Acids in Drug Discovery

The therapeutic application of native peptides is often hampered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases.[3] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a powerful strategy to overcome these limitations.[1] β-Amino acids are cornerstone building blocks for peptidomimetics. By introducing an additional carbon atom into the amino acid backbone, they disrupt the recognition sites for many proteases, thereby increasing the in vivo half-life of the resulting molecule.[3]

Beyond metabolic stability, this structural homologation imparts unique conformational constraints, allowing for the formation of stable secondary structures like helices and sheets. This capability has been leveraged to design molecules that can modulate protein-protein interactions, act as receptor agonists or antagonists, and exhibit a wide array of biological functions, including antimicrobial and anti-angiogenic activities.[4]

The Significance of the 4-Methoxy-3-methylphenyl Moiety

The phenyl group is a privileged scaffold in medicinal chemistry, offering a rigid framework for orienting functional groups toward biological targets. The specific substitution pattern—a methoxy group at the 4-position and a methyl group at the 3-position—provides a nuanced combination of electronic and steric properties:

  • 4-Methoxy Group: This is a strong electron-donating group via resonance and a weak electron-withdrawing group via induction. It can act as a hydrogen bond acceptor and often enhances binding affinity and modulates pharmacokinetic properties. The methoxy group is prevalent in neuroactive compounds.

  • 3-Methyl Group: This group adds lipophilicity, which can be critical for crossing cellular membranes, including the blood-brain barrier. It also provides steric bulk, which can enforce specific rotameric conformations of the phenyl ring, potentially leading to higher receptor selectivity and potency by optimizing interactions within a binding pocket.

This combination suggests that β-amino acids functionalized with this moiety are particularly well-suited for targeting receptors where both hydrogen bonding and hydrophobic interactions are critical for ligand recognition, such as neurotransmitter receptors in the central nervous system (CNS).

Hypothesized Pharmacological Target: The GABA Receptor System

Given the structural analogy between β-amino acids and γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, the GABA receptor system presents a primary and highly rational pharmacological target.[5] GABA receptors are broadly classified into two main types:

  • GABA-A Receptors (GABAARs): These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.[6][] They are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the receptor's pharmacological properties.[8] Natural β-amino acids like β-alanine are known weak agonists at certain GABA-A receptors.[9]

  • GABA-B Receptors (GABABRs): These are G-protein-coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals by inhibiting adenylyl cyclase and modulating ion channel activity.[][10] Baclofen, a β-amino acid derivative, is a classic GABA-B receptor agonist.

The 4-methoxy-3-methylphenyl moiety could potentially occupy hydrophobic sub-pockets within the GABA binding site or allosteric sites on the receptor complex, conferring high affinity and selectivity. Therefore, these compounds could function as direct agonists, antagonists, or allosteric modulators with potential therapeutic applications in anxiety, epilepsy, spasticity, and other neurological disorders.[10]

Proposed Mechanism of Action at the GABA-A Receptor

The diagram below illustrates the fundamental signaling pathway of a GABA-A receptor and the hypothesized interaction point for a novel β-amino acid modulator.

GABA_A_Pathway GABA-A Receptor Signaling Pathway cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Glutamate Glutamate GAD GAD (Decarboxylase) Glutamate->GAD Precursor GABA_Vesicle GABA GAD->GABA_Vesicle Synthesis GABA_A GABA-A Receptor (Chloride Channel) GABA_Vesicle->GABA_A Binds to Orthosteric Site Hyperpolarization Hyperpolarization (Inhibitory Effect) GABA_A->Hyperpolarization Opens Cl- Channel Beta_AA 4-Methoxy-3-methylphenyl β-Amino Acid Beta_AA->GABA_A Binds to Orthosteric or Allosteric Site

Caption: A multi-step synthetic workflow for the target β-amino acid.

Pharmacological Evaluation Workflow

A tiered, systematic approach is essential to efficiently characterize the pharmacological profile of newly synthesized compounds. The workflow should progress from broad, high-throughput screening to more complex, functional, and physiologically relevant assays.

Tier 1: Primary Screening - Target Engagement

The initial goal is to confirm whether the synthesized compounds bind to the hypothesized GABA receptors.

Experiment: Radioligand Binding Assays. Rationale: This is a direct, quantitative method to measure the affinity of a compound for a specific receptor by assessing its ability to displace a known, radiolabeled ligand. It is a robust and high-throughput method for initial screening.

Protocol: GABA-A Receptor Binding Assay (Benzodiazepine Site)

  • Preparation: Use rat cortical membranes or cell lines expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor preparation (50-100 µg protein).

    • Radioligand: [³H]-Flunitrazepam (final concentration ~1 nM).

    • Test compound (serial dilutions, e.g., from 10 pM to 100 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Radioligand + buffer (no competitor).

    • Non-Specific Binding (NSB): Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).

  • Incubation: Incubate at 4°C for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters 3 times with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Characterization - Mechanism of Action

Once binding is confirmed, the next critical step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block it (antagonist), or modify its response to GABA (allosteric modulator)?

Experiment: Two-Electrode Voltage Clamp (TEVC) Electrophysiology. Rationale: TEVC allows for the direct measurement of ion flow through channels expressed in Xenopus oocytes. It provides a precise, real-time readout of receptor function, enabling clear differentiation between agonism, antagonism, and allosteric modulation.

Protocol: Functional Assay on GABA-A Receptors

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., human α1, β2, γ2). Incubate for 2-5 days.

  • Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.

  • Agonist Mode Test:

    • Apply the test compound alone at increasing concentrations (e.g., 1 µM to 1 mM).

    • A robust inward current (due to Cl- efflux in oocytes) indicates agonist activity.

    • Generate a concentration-response curve to determine the EC₅₀ (potency) and Iₘₐₓ (efficacy).

  • Modulator Mode Test:

    • Apply GABA at its EC₂₀ concentration to elicit a small, stable baseline current.

    • Co-apply the test compound at various concentrations with the EC₂₀ GABA.

    • Potentiation: An increase in the current indicates positive allosteric modulation (PAM).

    • Inhibition: A decrease in the current indicates negative allosteric modulation (NAM).

  • Data Analysis: Normalize responses to the maximal GABA-induced current. Fit concentration-response data to the Hill equation to determine EC₅₀ and Hill slope.

Integrated Evaluation Workflow Diagram

Evaluation_Workflow Pharmacological Evaluation Cascade compound Synthesized Compound Library tier1 Tier 1: Binding Assays (GABA-A & GABA-B) Determine Affinity (Ki) compound->tier1 decision1 Hit Confirmed? (Ki < 1µM) tier1->decision1 tier2 Tier 2: Functional Assays (Electrophysiology) Determine MOA (Agonist, PAM, etc.) Potency (EC50) & Efficacy (Imax) decision2 Favorable Profile? (Potent & Functional) tier2->decision2 tier3 Tier 3: Selectivity & Early ADME - Receptor Subtype Selectivity Panel - Caco-2 Permeability - Microsomal Stability decision3 Lead-like Properties? tier3->decision3 lead_cand Lead Candidate decision1->tier2 Yes no1 Discard decision1->no1 No decision2->tier3 Yes no2 Discard or SAR decision2->no2 No decision3->lead_cand Yes no3 Discard or Optimize decision3->no3 No

Caption: A tiered workflow for evaluating novel β-amino acid derivatives.

Data Presentation and Interpretation

Quantitative data from the evaluation cascade should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Data Summary for a Hypothetical Compound Series

Compound IDStructureGABA-A (α1β2γ2) Binding Ki (nM)GABA-A Functional ModeGABA-A EC₅₀/IC₅₀ (nM)
Cmpd-001R-isomer55PAM120 (EC₅₀)
Cmpd-002S-isomer>10,000InactiveN/A
Cmpd-003R-isomer, no 3-Me450PAM980 (EC₅₀)
Cmpd-004R-isomer, no 4-OMe1,200Weak PAM>5,000 (EC₅₀)

Interpretation:

  • Stereoselectivity: A comparison between Cmpd-001 and Cmpd-002 would likely show a strong stereochemical preference, a hallmark of specific receptor-ligand interactions.

  • SAR of Phenyl Ring: Cmpd-003 and Cmpd-004 demonstrate the importance of the substituents. The removal of the 3-methyl group (Cmpd-003) reduces affinity, suggesting it engages in a favorable hydrophobic interaction. The removal of the 4-methoxy group (Cmpd-004) drastically reduces activity, highlighting its critical role, possibly as a hydrogen bond acceptor.

Conclusion and Future Directions

The exploration of 4-methoxy-3-methylphenyl β-amino acids presents a promising, yet largely untapped, avenue for the discovery of novel therapeutics, particularly for CNS disorders. The structural rationale points toward the GABA receptor system as a high-priority target. The proposed synthetic and pharmacological evaluation workflows provide a comprehensive and logical framework for any research team to begin synthesizing and testing these compounds.

Future work should focus on building a small, diverse library of these molecules, including stereoisomers and analogs with varied substitution patterns on the phenyl ring, to establish clear SAR. Confirmed hits should be progressed to assess subtype selectivity across different GABA-A receptor assemblies and evaluated in preclinical models of anxiety or epilepsy to establish in vivo efficacy. The insights gained from this foundational work could pave the way for a new generation of precisely targeted neuropharmacological agents.

References

  • Gellerman, G., et al. (2006). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Chatterjee, J., et al. (2008). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

  • Zeltser, I., et al. (2002). Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs. PubMed. Available at: [Link]

  • Borden, L. A., et al. (2021). Activation of the α1β2γ2L GABA A Receptor by Physiological Agonists. MDPI. Available at: [Link]

  • Wikipedia contributors. (n.d.). GABAA receptor. Wikipedia. Available at: [Link]

  • Riaz, N. N., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Available at: [Link]

  • Patočka, J., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. University of South Bohemia in Ceske Budejovice. Available at: [Link]

  • Javadmanesh, A., et al. (2018). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. NIH. Available at: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem. Available at: [Link]

  • Wikipedia contributors. (n.d.). GABA receptor agonist. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-methylphenol. PubChem. Available at: [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]

  • Siebert, D. C. B., et al. (2019). Amino acid substitutions in the human homomeric β3 GABAA receptor that enable activation by GABA. PubMed Central. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Peng, J-B., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. Available at: [Link]

  • ChemBK. (n.d.). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. ChemBK. Available at: [Link]

  • Pang, E. L. H., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

  • Lépine, R., & Zhu, J. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. Available at: [Link]

  • Akao, Y., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. Available at: [Link]

  • Akao, Y., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. Available at: [Link]

  • Santos, J., et al. (2018). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid in Peptidomimetics

Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological utility of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (hereafter referred to as -MMP ). As a -amino acid, this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological utility of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (hereafter referred to as


-MMP ). As a 

-amino acid, this scaffold represents a critical tool in modern medicinal chemistry for the development of peptidomimetics .[1][2] Unlike natural

-amino acids,

-MMP confers exceptional proteolytic stability and induces specific secondary structures (such as the 14-helix) that modulate protein-protein interactions (PPIs).

This guide is designed for medicinal chemists and structural biologists. It details the "magic methyl" effect of the aryl core, provides a scalable synthesis protocol via the Rodionov route, and outlines optimized Solid-Phase Peptide Synthesis (SPPS) methodologies for incorporating this sterically demanding residue.

Part 1: Structural & Chemical Biology Significance

The -Amino Acid Advantage

The transition from an


-amino acid to a 

-amino acid involves the insertion of a methylene group (

) into the backbone.[2] In the case of

-MMP, the side chain (the 4-methoxy-3-methylphenyl group) is attached to the

-carbon (C3), classifying it as a

-amino acid
.
  • Proteolytic Resistance: The additional methylene group disrupts the recognition motifs of standard endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life (

    
    ) of therapeutic peptides.
    
  • Secondary Structure: Oligomers of

    
    -amino acids (
    
    
    
    -peptides) fold into stable helices.
    
    
    -substituted residues specifically promote the formation of the 14-helix (defined by 14-membered ring hydrogen bonds between
    
    
    and
    
    
    ).
The "Magic Methyl" and Methoxy Moiety

The specific substitution pattern—4-methoxy-3-methylphenyl —is not arbitrary. It is a privileged scaffold often utilized in integrin antagonists (e.g., VLA-4 inhibitors) and neurokinin receptor ligands.

SubstituentPositionMechanistic Role
Methoxy (-OMe) Para (4)Acts as a Hydrogen Bond Acceptor (HBA). Mimics the electronic properties of Tyrosine but lacks the H-bond donor capability, preventing unwanted donor-interactions while maintaining polarity.
Methyl (-CH3) Meta (3)The "Magic Methyl" Effect: Increases lipophilicity (

) to improve Blood-Brain Barrier (BBB) penetration. Crucially, it provides steric bulk that restricts the rotation of the phenyl ring within a binding pocket, reducing the entropic penalty of binding.

Part 2: Synthetic Pathways[2]

For industrial and research scalability, the Rodionov Reaction followed by Enzymatic Resolution is the preferred route over Arndt-Eistert homologation, as it avoids the use of diazomethane and starts from inexpensive aldehydes.

Workflow Diagram: Synthesis & Resolution

The following diagram outlines the conversion of 4-methoxy-3-methylbenzaldehyde into the enantiopure Fmoc-protected building block required for SPPS.

SynthesisWorkflow cluster_0 Key Transformation Aldehyde 4-Methoxy-3-methyl benzaldehyde Racemate Racemic Beta-Amino Acid Aldehyde->Racemate Rodionov Condensation Reagents Malonic Acid NH4OAc, EtOH Reagents->Racemate FmocRac Fmoc-(±)-Beta-MMP Racemate->FmocRac Protection Fmoc Fmoc-OSu Na2CO3 Fmoc->FmocRac Resolution Enzymatic Resolution (CAL-B Lipase) FmocRac->Resolution FinalProduct Fmoc-(S)-Beta-MMP (Pure Building Block) Resolution->FinalProduct Selective Hydrolysis

Caption: Figure 1: Synthetic route from aldehyde precursor to enantiopure Fmoc-protected


-amino acid via Rodionov condensation and lipase-catalyzed kinetic resolution.
Detailed Protocol: Modified Rodionov Synthesis

Reagents: 4-methoxy-3-methylbenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (95%).

  • Condensation: Dissolve aldehyde and malonic acid in ethanol. Add ammonium acetate. Reflux at 80°C for 6-8 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.

  • Precipitation: Cool the mixture to 0°C. The racemic

    
    -amino acid typically precipitates as a white solid. Filter and wash with cold ethanol.
    
  • Fmoc Protection: Suspend the crude amino acid in water/dioxane (1:1). Add

    
     (2.0 eq) followed by Fmoc-OSu (1.1 eq). Stir at RT for 4 hours. Acidify to pH 2 to precipitate the Fmoc-protected racemate.
    
  • Kinetic Resolution: Dissolve Fmoc-racemate in MTBE/Buffer. Add Candida antarctica Lipase B (CAL-B). The enzyme selectively hydrolyzes the ester of the (S)-enantiomer (if running ester hydrolysis) or esterifies one enantiomer (if running esterification). Note: Standard commercial routes often use penicillin G acylase for direct resolution of the free amino acid, but lipase resolution of the Fmoc-ester is common in lab-scale synthesis.

Part 3: Application in Peptidomimetics (SPPS)

Incorporating


-MMP into peptide chains using Solid Phase Peptide Synthesis (SPPS) presents unique challenges due to the steric hindrance of the 

-substituent and the lower reactivity of the

-amino group compared to

-amines.
SPPS Optimization Table

Standard protocols must be modified. Use the following parameters for high-yield coupling.

ParameterStandard

-AA Protocol
Optimized

-MMP Protocol
Rationale
Coupling Reagent HBTU or HCTUHATU or HOAt/DIC HATU is more reactive, crucial for sterically hindered

-amines.
Reaction Time 30 - 45 mins2 x 60 mins (Double Couple) Slower kinetics require extended contact time and fresh reagents.
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) TMP minimizes base-catalyzed racemization (though less risk with

-AAs) and aggregation.
Monitoring Kaiser TestChloranil Test Kaiser test can be false-negative for secondary amines or hindered primary amines; Chloranil is more sensitive.
Protocol: Fmoc-SPPS Incorporation

Materials: Rink Amide Resin (0.6 mmol/g loading), DMF (peptide grade), Piperidine.

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[3]
  • Activation (The Critical Step):

    • Dissolve Fmoc-

      
      -MMP (3.0 eq) and HATU (2.9 eq) in minimum DMF.
      
    • Add HOAt (3.0 eq) to suppress racemization and improve efficiency.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake for 60 minutes. Drain. Repeat Step 3 (Double Coupling).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Mechanism of Action in Drug Design

When incorporated into a peptide,


-MMP alters the pharmacological profile through specific molecular interactions.
Biological Interaction Logic

The following diagram illustrates how


-MMP enhances drug efficacy compared to a native peptide.

MOA cluster_binding Molecular Interaction Native Native Peptide (Alpha-Amino Acids) Protease Proteolytic Enzymes (Trypsin/Pepsin) Native->Protease Modified Peptidomimetic (Contains Beta-MMP) Modified->Protease Resists Stable Metabolic Stability (High Half-life) Modified->Stable Interaction Enhanced Binding (Hydrophobic Pocket Fit) Modified->Interaction 3-Methyl Group Locks Conformation Degradation Rapid Degradation (Low Half-life) Protease->Degradation Cleaves Backbone Target Therapeutic Target (e.g., Integrin VLA-4) Stable->Target Circulates to Site Interaction->Target

Caption: Figure 2: Mechanism of Action showing how


-MMP confers proteolytic stability and improves target affinity through conformational restriction.
Case Study Context: Integrin Antagonists

-MMP is structurally homologous to the side chains found in potent VLA-4 (Very Late Antigen-4) antagonists. The 4-methoxy-3-methylphenyl group fits into the hydrophobic pocket of the integrin 

subunit.
  • Mechanism: The carboxylic acid of the

    
    -amino acid coordinates with the metal ion (
    
    
    
    or
    
    
    ) in the integrin binding site, while the aryl group engages in
    
    
    -stacking or hydrophobic packing.
  • Result: Inhibition of leukocyte adhesion, relevant for treating autoimmune diseases like Multiple Sclerosis (MS) and Crohn's disease.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Rodionov, V. M. (1926). Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Journal of the American Chemical Society (Historical Reference for Synthesis).
  • Chem-Impex International. (2024). Fmoc-(S)-3-amino-3-(4-methylphenyl)propionic acid: Product Data and Applications. Link

  • Aguilar, M. I. (2015). Peptidomimetics: Protocols and Methods. Methods in Molecular Biology. Link

Sources

Foundational

Solubility Profiling and Thermodynamic Analysis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid

Executive Summary & Molecular Identity Target Molecule: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid Chemical Class: -Amino Acid / Phenylpropanoid Derivative CAS Registry (Generic/Analog): 72076-93-8 (Related 4-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Target Molecule: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid Chemical Class:


-Amino Acid / Phenylpropanoid Derivative
CAS Registry (Generic/Analog):  72076-93-8 (Related 4-hydroxy-3-methoxy analog for structural benchmarking)

This technical guide outlines the solubility behavior, thermodynamic modeling, and determination protocols for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (AMMPA). As a zwitterionic


-amino acid substituted with a lipophilic aryl moiety, AMMPA presents a unique solubility challenge: it requires solvents capable of disrupting strong intermolecular hydrogen bonding (zwitterionic lattice) while accommodating the hydrophobic 4-methoxy-3-methylphenyl tail.

Key Solubility Insights:

  • Primary Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF) and hot polar protic solvents (Methanol, Ethanol).

  • Antisolvents: Negligible solubility in non-polar hydrocarbons (n-Hexane, Heptane) due to the high lattice energy of the zwitterionic core.

  • pH Dependence: Exhibits a U-shaped solubility profile in aqueous media, with minima at the isoelectric point (pI) and significantly enhanced solubility in acidic (pH < 2) or basic (pH > 10) conditions.

Solubility Landscape & Solvent Selection

The solubility of AMMPA is governed by the "Like Dissolves Like" principle, modified by the competing forces of the hydrophilic amino-acid head group and the lipophilic aryl tail.

Predicted Solubility Hierarchy

Based on structural analogs (e.g., 3-amino-3-(4-methoxyphenyl)propanoic acid) and standard thermodynamic behavior of


-amino acids, the solubility profile follows this hierarchy:
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)High dielectric constant disrupts zwitterionic salt bridges; hydrophobic interaction with aryl ring.
Polar Protic (Hot) Methanol, Ethanol, i-PrOHHigh (Temp Dependent)H-bonding capability solvates the ionic head; alkyl chain solvates the aryl tail. Ideal for recrystallization.
Polar Protic (Cold) Ethanol, i-PrOHModerate/Low Reduced thermal energy cannot overcome lattice enthalpy.
Polar Aprotic Acetone, Ethyl AcetateLow Lacks H-bond donors to solvate the carboxylate/ammonium ions effectively.
Non-Polar n-Hexane, TolueneNegligible (<0.1 mg/mL)Inability to solvate the zwitterionic core; high energetic penalty.
Aqueous (Neutral) Water (pH ~6-7)Low Zwitterionic form dominates; lattice energy exceeds hydration enthalpy.
The Recrystallization Window

For purification, the Ethanol/Water or Isopropanol/Water binary systems are the most effective.

  • Mechanism: The alcohol solubilizes the lipophilic tail, while water aids in solvating the ionic head group.

  • Standard Protocol: Dissolve in refluxing ethanol; add water dropwise until turbidity persists; cool slowly to 4°C.

Technical Note: In synthesis workflows, the 4-methoxy analog has been successfully recrystallized from Ethanol and Isopropanol, confirming these as the solvents of choice for purification [1].

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility data for regulatory filing or process optimization, the Static Equilibrium Shake-Flask Method is the industry standard.

Materials Required
  • Solute: AMMPA (Purity >99.5% by HPLC).

  • Solvents: HPLC grade (Water content <0.1%).

  • Equipment: Thermostated shaker bath (

    
     0.05 K), Syringe filters (0.22 
    
    
    
    m PTFE), Analytical balance (
    
    
    0.1 mg).
Step-by-Step Workflow
  • Preparation: Add excess AMMPA solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (saturated solution).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter to prevent precipitation during transfer.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved.

    • Method B (HPLC): Dilute aliquot with mobile phase and quantify against a standard curve (preferred for low-solubility solvents).

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Workflow Visualization

SolubilityProtocol Start Start: Excess AMMPA + Solvent Equilibrate Equilibration (24-48h, Constant T) Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Supernatant Analyze Quantification (Gravimetric/HPLC) Filter->Analyze Data Solubility Data (Mole Fraction x) Analyze->Data

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling & Analysis

Understanding the thermodynamic drivers (Enthalpy vs. Entropy) is crucial for scaling up crystallization processes.

Modified Apelblat Equation

The solubility of AMMPA in pure solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Van't Hoff Analysis (Dissolution Thermodynamics)

To determine if the dissolution is endothermic or exothermic, apply the Van't Hoff equation:



  • Interpretation:

    • If

      
      : Dissolution is endothermic . Solubility increases with temperature (Typical for AMMPA in alcohols).
      
    • If

      
      : The process is non-spontaneous (requires thermal energy).
      
Thermodynamic Logic Map

ThermoLogic Input Experimental Data (x vs T) Model Apelblat / Van't Hoff Regression Input->Model Enthalpy Enthalpy (ΔH) Bond Breaking/Forming Model->Enthalpy Slope Analysis Entropy Entropy (ΔS) Disorder Increase Model->Entropy Intercept Analysis Gibbs Gibbs Free Energy (ΔG) Spontaneity Enthalpy->Gibbs Entropy->Gibbs Result Process Decision: Cooling vs. Anti-solvent Crystallization Gibbs->Result

Figure 2: Decision logic for process optimization based on thermodynamic parameters.

Critical Process Parameters (CPP) for Drug Development

When using AMMPA as an intermediate, the following parameters must be controlled:

  • Water Content in Alcohols:

    • Small amounts of water (1-5%) in Methanol or Ethanol can significantly increase solubility due to the "co-solvency effect," stabilizing the zwitterion.

    • Action: Monitor water content via Karl Fischer titration during solubility studies.

  • pH Sensitivity:

    • AMMPA is an ampholyte. In unbuffered organic solvents, trace acids/bases can drastically skew solubility data.

    • Action: Measure the pH of the saturated solution. For reproducible solubility profiles, consider using buffered hydro-alcoholic mixtures.

  • Polymorphism:

    • Recrystallization from different solvents (e.g., EtOH vs. Acetone/Water) may yield different polymorphs.

    • Action: Analyze solid residues from solubility experiments via PXRD (Powder X-Ray Diffraction) to ensure the crystal form has not changed during equilibration.

References

  • Synthesis and Recrystallization of 3-Amino-3-(4-methoxyphenyl)propanoic acid: Source: Wiley-VCH. (n.d.). Supporting Information for: Enantioselective Synthesis of β-Amino Acids. Retrieved from [Link] Relevance: Establishes Ethanol and Isopropanol as effective recrystallization solvents for the closest structural analog.

  • General Solubility Behavior of Amino Acids: Source: Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2] Retrieved from [Link] Relevance: Provides the foundational theory for the "U-shaped" pH solubility curve and the effect of alcohol-water mixtures on zwitterionic compounds.

  • Thermodynamic Modeling of Phenyl-substituted Propanoic Acids: Source: Matiichuk, V. V., & Tischenko, N. I. (2025).[3] Solubility Study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Organic Solvents. Journal of Chemistry and Technologies. Retrieved from [Link] Relevance: Validates the use of Van't Hoff and Apelblat models for characterizing the solubility of lipophilic propanoic acid derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Executive Summary This application note details the synthetic pathways for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , a substituted -phenylalanine analog.[1] -Amino acids are critical pharmacophores in modern d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathways for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , a substituted


-phenylalanine analog.[1] 

-Amino acids are critical pharmacophores in modern drug design, serving as key building blocks for peptidomimetics that resist proteolytic degradation.[1] The specific substitution pattern (4-methoxy-3-methyl) confers unique lipophilic and electronic properties, making this scaffold valuable for increasing the metabolic stability of peptide-based therapeutics.[1]

This guide prioritizes two methodologies:

  • Method A (The Modified Rodionov Protocol): A robust, scalable one-pot reaction for generating the racemic scaffold.

  • Method B (Enzymatic Resolution): A biocatalytic approach to isolate enantiomerically pure isomers [(R) or (S)] required for high-affinity target binding.

Chemical Profile & Retrosynthesis[1]

Target Molecule: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid Molecular Formula:


Molecular Weight:  209.24  g/mol
Key Precursor:  4-Methoxy-3-methylbenzaldehyde[1]
Retrosynthetic Analysis

The most atom-economical route disconnects the C2-C3 bond or the C-N bond.[1] The Rodionov approach utilizes a condensation between the aldehyde and malonic acid in the presence of ammonia, effectively assembling the backbone in a single step.

Retrosynthesis Target Target: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid Disconnect Disconnection Target->Disconnect Retro-Rodionov Precursor1 4-Methoxy-3-methylbenzaldehyde Disconnect->Precursor1 Precursor2 Malonic Acid Disconnect->Precursor2 Precursor3 Ammonium Acetate Disconnect->Precursor3

Figure 1: Retrosynthetic disconnection showing the assembly of the


-amino acid backbone from three commercially available components.[1]

Method A: Modified Rodionov One-Pot Synthesis

Best for: Bulk scale-up, generation of racemic standards, and initial SAR library synthesis.[1]

Mechanistic Rationale

The Rodionov reaction is preferred over the Arndt-Eistert homologation for this substrate because it avoids hazardous diazomethane and requires no protection/deprotection steps.[1] The reaction proceeds via an initial Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

Why Ammonium Acetate? Using ammonium acetate (


) in ethanol serves a dual purpose: it acts as the ammonia source and provides a buffered medium that stabilizes the imine intermediate, preventing polymerization of the electron-rich aldehyde.
Experimental Protocol

Materials:

  • 4-Methoxy-3-methylbenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (95% or absolute)[2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxy-3-methylbenzaldehyde (10 mmol, 1.50 g) and Malonic acid (11 mmol, 1.14 g) in Ethanol (15 mL).

  • Activation: Add Ammonium acetate (20 mmol, 1.54 g) to the solution. The mixture may be slightly turbid initially.

  • Reflux (The Critical Phase): Heat the mixture to reflux (approx. 78-80°C).

    • Observation: Vigorous evolution of

      
       will occur. This is the visual indicator of the decarboxylation step.
      
    • Duration: Maintain reflux for 6–8 hours.[1] The reaction is complete when

      
       evolution ceases and the mixture becomes clear or turns slightly amber.
      
  • Precipitation: Allow the reaction mixture to cool to room temperature.

    • Self-Validating Step: Upon cooling, the

      
      -amino acid (which is zwitterionic and less soluble in cold ethanol than the starting materials) should begin to crystallize as a white precipitate.
      
  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted aldehyde and colored impurities.
  • Recrystallization: If high purity is required, recrystallize from a water/ethanol (1:1) mixture.

Data Summary Table
ParameterSpecificationNotes
Typical Yield 55% – 70%Yields are lower if mother liquor is not chilled overnight.[1]
Appearance White crystalline powderYellowing indicates oxidation of the phenol/methoxy group.
Melting Point 215–220°C (dec)High MP is characteristic of zwitterionic amino acids.
Solubility Water (Hot), Acid/Base (High)Insoluble in non-polar organic solvents (Ether, Hexane).

Reaction Mechanism & Pathway[1][3][4][5][6]

Understanding the mechanism is crucial for troubleshooting. If the reaction fails, it is usually at the imine formation or the decarboxylation stage.

Mechanism Aldehyde Aldehyde (Start) Imine Imine Intermediate Aldehyde->Imine + NH4OAc Condensation Knoevenagel Adduct Imine->Condensation + Malonic Acid Michael Michael Addn. (Ammonia) Condensation->Michael + NH3 Decarb Decarboxylation (-CO2) Michael->Decarb Heat Product Beta-Amino Acid (Product) Decarb->Product

Figure 2: The mechanistic pathway involves imine formation, condensation, Michael addition, and thermal decarboxylation.[1]

Method B: Enantioselective Resolution (Enzymatic)

Best for: Producing chiral drug candidates [(3R) or (3S) isomers].

While asymmetric synthesis (e.g., using Ellman's sulfinamide) is possible, Enzymatic Kinetic Resolution is often more cost-effective for this specific class of compounds.

Protocol: Lipase-Catalyzed Esterification[1]
  • Esterification: Convert the racemic

    
    -amino acid (from Method A) to its ethyl ester using Thionyl Chloride/Ethanol.
    
  • Enzyme Selection: Candida antarctica Lipase B (CAL-B, immobilized).[1]

  • Reaction: Suspend the racemic ester in dry diisopropyl ether. Add CAL-B and an acyl donor (e.g., ethyl acetate).[1]

  • Selectivity: The lipase will selectively acetylate the (S)-amine, leaving the (R)-amine as the free amine ester (or vice versa depending on specific conditions).

  • Separation: The acetylated product and the free amine can be separated via acid/base extraction.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (


 NMR, 400 MHz, 

/NaOD):
  • 
     2.40–2.60 ppm (m, 2H):  The 
    
    
    
    -methylene protons (
    
    
    ).[1]
  • 
     2.15 ppm (s, 3H):  The methyl group on the aromatic ring.
    
  • 
     3.80 ppm (s, 3H):  The methoxy group.
    
  • 
     4.30–4.45 ppm (t, 1H):  The 
    
    
    
    -methine proton (
    
    
    ).[1] This is the diagnostic peak.
  • 
     6.80–7.20 ppm (m, 3H):  Aromatic protons.
    

2. Mass Spectrometry (ESI-MS):

  • Positive Mode:

    
    
    
  • Negative Mode:

    
    [1]
    

References

  • Rodionov, V. M. (1926). "Über die Darstellung von

    
    -Amino-säuren aus Aldehyden, Malonsäure und Ammoniak". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto". Accounts of Chemical Research, 31(4), 173–180. (Context on

    
    -amino acid stability). Link
    
  • Steer, D. L., et al. (2002).

    
    -Amino Acids from 
    
    
    
    -Amino Acids". Current Medicinal Chemistry, 9(8), 811-822.[1] Link
  • Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of

    
    -Amino Acids". Chemical Reviews, 114(1), 1-2.[1] Link
    

Sources

Application

Application Note: Enantioselective Synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Executive Summary This application note details the enantioselective synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , a critical -amino acid building block. -Amino acids are increasingly pivotal in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , a critical


-amino acid building block. 

-Amino acids are increasingly pivotal in medicinal chemistry due to their ability to form stable secondary structures (helices, turns) in peptidomimetics and their resistance to proteolytic degradation compared to

-amino acids.

The specific substitution pattern (4-methoxy-3-methyl) on the phenyl ring renders this molecule electron-rich, making it a valuable intermediate for next-generation integrin antagonists and antimicrobial agents. This guide presents two distinct, scalable methodologies:

  • Chemo-Catalytic Route: Rhodium-catalyzed asymmetric hydrogenation (High scalability).[1]

  • Biocatalytic Route:

    
    -Transaminase mediated amination (Green chemistry).
    

Retrosynthetic Analysis

The synthesis is approached via two strategic disconnections. The chemical route relies on the asymmetric reduction of a


-enamido ester, while the biocatalytic route utilizes the direct asymmetric amination of a 

-keto acid derivative.

Retrosynthesis Target Target: (S)-3-Amino-3-(4-methoxy-3-methylphenyl) propanoic acid Enamide Precursor A (Chem Route): (Z)-Methyl 3-acetamido-3-(aryl)acrylate Target->Enamide Rh-Cat. Asymmetric Hydrogenation KetoAcid Precursor B (Bio Route): 3-(Aryl)-3-oxopropanoic acid Target->KetoAcid ω-Transaminase (ATA) Aldehyde Starting Material: 4-Methoxy-3-methylbenzaldehyde Enamide->Aldehyde Condensation & N-Acylation KetoAcid->Aldehyde Roskamp Reaction or Oxidation

Figure 1: Retrosynthetic strategies accessing the chiral


-amino acid core.

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation

This method is preferred for multi-gram to kilogram scale-up due to the high turnover number (TON) of modern phosphine ligands.

Substrate Preparation (The Enamide)

Objective: Synthesize (Z)-methyl 3-acetamido-3-(4-methoxy-3-methylphenyl)acrylate.

  • Condensation: React 4-methoxy-3-methylbenzaldehyde with methyl acetate and ammonium acetate to form the racemic

    
    -amino ester (modified Rodionov) or via the 
    
    
    
    -keto ester route.
  • Acylation: Treat the intermediate with acetic anhydride/pyridine to generate the (Z)-enamide ester. Note: The (Z)-geometry is crucial for high enantioselectivity with DuPhos-type ligands.

Asymmetric Hydrogenation Protocol

Catalyst System: [Rh(cod)₂]BF₄ / (S,S)-Me-DuPhos Rationale: The electron-rich nature of the 4-methoxy-3-methylphenyl group requires a highly active catalyst. DuPhos ligands provide excellent face selectivity for


-acylamino acrylates.[1]
Step-by-Step Protocol:
  • Glovebox Operation (Oxygen Exclusion):

    • In a nitrogen-filled glovebox, weigh [Rh(cod)₂]BF₄ (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) into a vial.

    • Dissolve in degassed anhydrous methanol (MeOH). Stir for 15 min to form the active cationic solvate species (orange/red solution).

  • Substrate Loading:

    • Dissolve the enamide substrate (1.0 equiv) in degassed MeOH (0.5 M concentration).

    • Transfer the substrate solution to a stainless steel autoclave (Parr reactor) equipped with a glass liner.

    • Add the catalyst solution via syringe.

  • Hydrogenation:

    • Seal the autoclave and purge with H₂ (pressurize to 5 bar, vent)

      
       5 cycles.
      
    • Pressurize to 10 bar (145 psi) H₂.

    • Stir at 25°C for 12 hours.

    • Self-Validation Check: Monitor H₂ uptake. If pressure drops significantly within 1 hour, check for leaks. If no drop, catalyst may be poisoned (ensure substrate purity >98%).

  • Workup:

    • Vent H₂ carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Pass through a short plug of silica gel (eluent: EtOAc) to remove the Rh catalyst.

  • Deprotection (Optional):

    • To obtain the free amino acid, reflux in 6M HCl for 4 hours, then neutralize to pH 6.5 to precipitate the zwitterion.

Method B: Biocatalytic Transamination (Green Route)

This method is ideal for avoiding heavy metals and protecting group chemistry. It utilizes


-Transaminases (

-TA) to transfer an amino group from an amine donor (e.g., isopropylamine) to the ketone.
Reaction Design
  • Substrate: 3-(4-methoxy-3-methylphenyl)-3-oxopropanoic acid (or its methyl ester).

  • Enzyme: Commercially available

    
    -TA screening kit (e.g., Codexis ATA-113 or ATA-117 homologs).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPA) – shifts equilibrium by generating volatile acetone.

Protocol
ComponentConcentration/AmountFunction
Substrate 10–50 mMKeto-acid precursor
Enzyme (

-TA)
2–5 mg/mLBiocatalyst
PLP 1 mMCofactor
Isopropylamine 1.0 M (pH 7.5)Amine donor & Buffer
DMSO 5–10% (v/v)Co-solvent for solubility

Workflow:

  • Buffer Prep: Prepare a 1.0 M Isopropylamine solution and adjust pH to 7.5 using HCl. Add PLP (1 mM).

  • Reaction Initiation: Add the substrate (dissolved in DMSO) to the buffer. Add the enzyme powder last.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Reaction Termination: Acidify to pH 2 with 6M HCl to denature enzyme and solubilize the amine product.

  • Purification:

    • Wash with MTBE (removes unreacted ketone).

    • Adjust aqueous layer to pH 7.[2]

    • Apply to ion-exchange resin (Dowex 50W) or crystallize.

Quality Control & Analytical Methods

Enantiomeric Excess (ee) Determination

The specific rotation


 is insufficient for high-precision process development. Chiral HPLC is required.
  • Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (85 : 15 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (aromatic

    
     transition).
    
  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~11.2 min (Target)

Structural Validation (NMR)
  • ¹H NMR (400 MHz, D₂O/NaOD):

    
     7.15 (d, 1H), 7.08 (s, 1H), 6.85 (d, 1H), 4.20 (t, 1H, 
    
    
    
    -CH), 3.78 (s, 3H, OMe), 2.45 (m, 2H,
    
    
    -CH₂), 2.15 (s, 3H, Ar-Me).
  • Interpretation: The diagnostic triplet at 4.20 ppm confirms the

    
    -amino structure.
    

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Catalysis (Parallel Routes) cluster_2 Downstream Processing Start Start: 4-methoxy-3-methyl benzaldehyde Step1 Step 1: Condensation (Formation of Enamide/Ketoacid) Start->Step1 RouteA Route A: Rh-Catalysis (10 bar H2, MeOH, 25°C) Step1->RouteA If Chemical RouteB Route B: Biocatalysis (ATA-113, IPA, pH 7.5) Step1->RouteB If Biological Workup Cat. Removal / Acidification RouteA->Workup RouteB->Workup Purification Ion Exchange / Crystallization Workup->Purification QC QC: Chiral HPLC (>99% ee required) Purification->QC

Figure 2: Integrated workflow for chemical and biological synthesis routes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Rh) Catalyst poisoning by O₂ or SDegas solvents thoroughly; ensure substrate is free of sulfur/halide impurities.
Low ee% (Rh) E/Z isomer mixture in substrateRecrystallize the enamide precursor to ensure pure (Z)-isomer geometry.
Low Conversion (Bio) Product inhibition or Eq. limitIncrease IPA concentration to 2.0 M or use in situ product removal (ISPR).
Precipitation (Bio) Substrate insolubilityAdd 10% DMSO or use a biphasic system (MTBE/Buffer).

References

  • Lubell, W. D., et al. (2005). Enantioselective Synthesis of

    
    -Amino Acids. John Wiley & Sons. Link
    
  • Heller, D., et al. (2001). "Highly enantioselective hydrogenation of (E)-beta-(acylamino)acrylates catalyzed by Rh(I)-complexes of electron-rich P-chirogenic diphosphines." Journal of Organic Chemistry. Link

  • Mathew, S., et al. (2015). "Enantioselective Synthesis of

    
    -amino acids: A Review." Chemical Reviews. Link
    
  • Phenomenex. (2023). "Chiral HPLC Separation of Amino Acid Derivatives." Application Guide. Link

  • Codexis. (2012). "Transaminases for the Synthesis of Enantiopure Beta-Amino Acids." AMB Express.[3][4][5] Link

Sources

Method

Fmoc protection of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid for SPPS

Application Note: Fmoc Protection of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid for SPPS Part 1: Strategic Overview & Chemical Logic The Substrate Challenge The target molecule, 3-Amino-3-(4-methoxy-3-methylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fmoc Protection of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid for SPPS

Part 1: Strategic Overview & Chemical Logic

The Substrate Challenge

The target molecule, 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , is a


-amino acid derivative. Unlike standard 

-amino acids,

-amino acids possess a backbone with an extra methylene group, introducing specific challenges and advantages:
  • Basicity: The amino group in

    
    -amino acids typically exhibits a higher pKa (~10.0–10.5) compared to 
    
    
    
    -amino acids (~9.0–9.5) because the electron-withdrawing carboxyl group is further removed. This requires careful pH control during protection to ensure the amine is deprotonated and nucleophilic.
  • Solubility: The 4-methoxy-3-methylphenyl moiety renders this molecule significantly more hydrophobic than alanine or glycine. Standard aqueous buffers may fail to solubilize the zwitterion, necessitating a high ratio of organic co-solvent.

  • Sterics: The bulky aromatic side chain at the

    
    -position can sterically hinder the nucleophilic attack, requiring longer reaction times.
    
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice over Fmoc-Cl.[1]

FeatureFmoc-OSu (Recommended)Fmoc-Cl (Not Recommended)
Mechanism Mild nucleophilic substitution.Aggressive acid chloride reactivity.[1][2]
Side Reactions Minimal. Low risk of oligomerization.High risk of "Fmoc-dipeptide" formation due to mixed anhydride activation of the carboxyl group.
Byproducts N-hydroxysuccinimide (water soluble).HCl (requires immediate neutralization).
Relevance Ideal for valuable/complex substrates.Reserved for sterically unhindered, simple amines.

Expert Insight: While Fmoc-OSu is safer, commercial batches can sometimes contain trace Fmoc-


-Alanine (generated via Lossen rearrangement during its synthesis). Ensure you use high-purity (>99%) Fmoc-OSu to prevent this difficult-to-remove impurity from contaminating your final SPPS building block.

Part 2: Materials & Equipment

Reagents:

  • Substrate: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (1.0 eq).

  • Reagent: Fmoc-OSu (1.1 – 1.2 eq).

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Note:
    
    
    is preferred here to maintain the higher pH required for the
    
    
    -amino group.
  • Solvents: 1,4-Dioxane (HPLC grade) and Deionized Water (

    
    ). Acetone is a viable alternative to Dioxane but Dioxane typically offers better solubility for phenyl-substituted amino acids.
    
  • Workup: Ethyl Acetate (EtOAc), 1N HCl, Brine, Magnesium Sulfate (

    
    ).
    

Equipment:

  • pH Meter (Critical for monitoring reaction progress).

  • Rotary Evaporator.

  • Lyophilizer (optional, for final drying).

Part 3: Experimental Protocol

Step 1: Solubilization & pH Adjustment[3]
  • In a round-bottom flask, suspend 10 mmol of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid in 25 mL of

    
     .
    
  • Add 20 mmol (2.0 eq) of

    
    .
    
  • Add 25 mL of 1,4-Dioxane .

  • Stir until the solution becomes clear.

    • Checkpoint: Measure pH.[3] It should be between 9.0 and 9.5 . If lower, the amine will remain protonated (

      
      ) and unreactive.[3] Add more base if necessary, but do not exceed pH 10.5 to avoid hydrolysis of the Fmoc group later.
      
Step 2: The Protection Reaction
  • Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 10 mL of 1,4-Dioxane .

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 15 minutes while stirring vigorously.

  • Stir at room temperature for 12–18 hours.

    • Monitoring: The pH will drop as N-hydroxysuccinimide is released. Periodically check and maintain pH > 8.5 using small aliquots of

      
       solution.
      
    • TLC Control: Monitor consumption of the free amino acid (ninhydrin stain: positive/purple) and appearance of the product (UV active, ninhydrin negative).

Step 3: Workup & Isolation
  • Quench: Dilute the mixture with 50 mL

    
    .
    
  • Wash (Critical): Extract the aqueous alkaline solution 2x with Diethyl Ether or tert-Butyl Methyl Ether (TBME) .

    • Why? This removes unreacted Fmoc-OSu and the byproduct fulvene. The product (as a salt) remains in the aqueous layer.

  • Acidification: Cool the aqueous phase on ice. Slowly add 1N HCl (or 10% Citric Acid) with stirring until pH reaches 2.0–3.0 .

    • Observation: The solution should turn cloudy as the Fmoc-protected amino acid precipitates.

  • Extraction:

    • If a filterable solid forms: Filter, wash with cold water and dilute HCl, then dry.

    • Preferred Method (for this lipophilic substrate): Extract the acidified aqueous layer 3x with Ethyl Acetate (EtOAc) .

  • Drying: Combine EtOAc layers, wash 1x with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification (If needed)
  • Recrystallization from EtOAc/Hexane is usually sufficient.

  • Yields are typically 85–95%.

Part 4: Visualization & Logic Mapping

Reaction Workflow Diagram

FmocProtection Start Start: Beta-Amino Acid (Zwitterion) Solubilization Step 1: Solubilization (Water/Dioxane + Na2CO3) pH ~ 9.5 Start->Solubilization Addition Step 2: Add Fmoc-OSu (Dissolved in Dioxane) Solubilization->Addition Reaction Reaction: Nucleophilic Attack (12-18h, RT) Addition->Reaction Wash Step 3: Organic Wash (Ether) Remove excess Fmoc-OSu Reaction->Wash Aqueous Phase Retained Acidification Step 4: Acidify to pH 2.0 Protonate Carboxyl Group Wash->Acidification Extraction Step 5: Extract into EtOAc Isolate Product Acidification->Extraction Final Final Product: Fmoc-Beta-AA-OH Extraction->Final

Caption: Figure 1.[4] Step-by-step workflow for Fmoc protection of lipophilic


-amino acids.
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected CheckSol Is Starting Material Soluble? Issue->CheckSol CheckpH Is pH > 9.0? CheckSol->CheckpH Yes Action1 Increase Dioxane Ratio or Warm to 35°C CheckSol->Action1 No CheckTLC TLC: Unreacted Amine? CheckpH->CheckTLC Yes Action2 Add Na2CO3 (Beta-amines need higher pH) CheckpH->Action2 No Action3 Add 0.2 eq more Fmoc-OSu Extend Time CheckTLC->Action3 Yes Action4 Check for Fmoc-beta-Ala impurity (NMR) CheckTLC->Action4 No (Unknown Spot)

Caption: Figure 2. Troubleshooting logic for incomplete reactions or impurities.

Part 5: Quality Control & Data Specifications

Analytical Criteria for Release:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, Water/MeCN gradient)> 98.0%
Identity LC-MS (ESI+)

Da
Chirality Chiral HPLC> 99% ee (No racemization observed)
NMR

-NMR (DMSO-

)
Confirm Fmoc signals (7.3-7.9 ppm) and Methoxy/Methyl groups.

Storage: Store the dry solid at +4°C. The Fmoc group is stable to acid but sensitive to secondary amines (piperidine) and strong bases.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][5] The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sigma-Aldrich (Merck). (n.d.). Fmoc-OSu Product Specification and Safety Data Sheet.

  • Obkircher, M., et al. (2008).[6] Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu.[1][5][6] Journal of Peptide Science, 14(7), 763–766.

Sources

Application

Solid-phase peptide synthesis using beta-amino acid building blocks

Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides Abstract The incorporation of -amino acids into peptide backbones creates "foldamers" with distinct 14-, 12-, or 10-helical structures and exceptional p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Abstract

The incorporation of


-amino acids into peptide backbones creates "foldamers" with distinct 14-, 12-, or 10-helical structures and exceptional proteolytic stability. However, the synthesis of 

-peptides presents unique kinetic and steric challenges compared to standard

-peptides. This guide details the optimized Fmoc-based SPPS protocols for

- and

-amino acids, addressing the critical issues of slow coupling kinetics, on-resin aggregation, and steric hindrance.

Strategic Considerations & Mechanistic Insight

The Steric Challenge: vs.

Success in


-peptide synthesis requires distinguishing between the two main classes of building blocks.
  • 
    -amino acids:  The side chain is attached to the 
    
    
    
    -carbon (adjacent to the carbonyl). These couple with kinetics similar to
    
    
    -amino acids, though slightly slower due to the extra methylene group increasing the degrees of freedom.
  • 
    -amino acids:  The side chain is attached to the 
    
    
    
    -carbon (adjacent to the amine). These are notoriously difficult to couple. The side chain creates significant steric bulk directly shielding the nucleophilic amine. Standard coupling times must be extended, and more potent activators (e.g., HATU/HOAt) are mandatory.
Aggregation and Secondary Structure

Unlike


-peptides, which typically require 10+ residues to form stable secondary structures, 

-peptides can form stable helices (e.g., the 3-14 helix) with as few as 4–6 residues.[1] This rapid folding leads to on-resin aggregation, collapsing the peptide chain and preventing reagents from reaching the N-terminus.
  • Solution: Use microwave irradiation or chaotropic salts (LiCl) to disrupt hydrogen bonding during coupling and deprotection steps.

Comparison of Building Blocks
Feature

-Amino Acid

-Amino Acid

-Amino Acid
Structure



Coupling Difficulty Low to ModerateModerateHigh / Very High
Steric Hindrance LowLow (Remote from amine)High (Proximal to amine)
Preferred Activator DIC/Oxyma or HBTUHBTU or HATUHATU/HOAt or Mixed Anhydrides
Racemization Risk Moderate (requires base control)Low (No

-proton to enolize)
Low

Materials and Equipment

Reagents
  • Resin:

    • Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g) – Recommended to reduce inter-chain aggregation.

    • 2-Chlorotrityl Chloride (2-CTC) – Essential for C-terminal

      
      -amino acids to prevent diketopiperazine formation (though less prone than 
      
      
      
      , it is safer).
  • Fmoc-

    
    -Amino Acids:  Commercially available or synthesized via Arndt-Eistert homologation.
    
  • Coupling Agents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for

      
       couplings.
      
    • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone segments (rare in

      
      ).
      
  • Solvents: DMF (Peptide grade, amine-free), NMP (for difficult sequences), DCM.

Equipment
  • Microwave Synthesizer: Highly recommended (e.g., CEM Liberty Blue or Biotage Initiator) to overcome aggregation.

  • Manual Vessel: Glass vessel with fritted disc and nitrogen agitation (if microwave is unavailable).

Experimental Protocols

Protocol A: Resin Loading (2-Chlorotrityl Resin)

Use this for C-terminal acid peptides to minimize side reactions.

  • Swelling: Place 2-CTC resin (1.0 g) in a reactor. Add DCM (10 mL) and shake for 30 min. Drain.

  • Loading: Dissolve Fmoc-

    
    -AA-OH (1.0 equiv relative to resin capacity) in DCM (10 mL). Add DIEA (4.0 equiv).
    
  • Reaction: Add solution to resin. Agitate for 2 hours at RT.

  • Capping (Critical): Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate for 15 min to cap unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination: Dry a small aliquot and measure UV absorbance of the Fmoc-piperidine adduct at 290 nm to calculate actual loading.

Protocol B: The -Peptide Coupling Cycle (Microwave Assisted)

Optimized for


 and mixed 

sequences.
  • Deprotection:

    • Reagent: 20% Piperidine in DMF (v/v).

    • Microwave: 75°C, 30 Watts, 3 minutes. (Or 2 x 10 min at RT for manual).

    • Note: Addition of 0.1M HOBt to the deprotection cocktail can suppress aspartimide formation if Asp residues are present.

  • Wash: DMF (4 x 30 sec).

  • Coupling:

    • Amino Acid: 4.0 equiv (relative to resin loading).[2]

    • Activator: HATU (3.9 equiv).

    • Base: DIEA (8.0 equiv).

    • Condition: Dissolve AA and HATU in minimal DMF. Add DIEA immediately before adding to resin.

    • Microwave: 75°C, 30 Watts, 10 minutes.

    • Manual Alternative: Agitate for 2–4 hours at RT.

  • Wash: DMF (4 x 30 sec).

  • Monitoring: Perform Kaiser Test.

    • Blue: Incomplete coupling

      
      Recouple .
      
    • Yellow:[2] Complete coupling

      
       Proceed.
      
Protocol C: "Difficult" Coupling ( -Amino Acids)

Use this specifically when the incoming residue is a


-AA or coupling onto a sterically hindered N-terminus.
  • Double Coupling Strategy:

    • First Pass: Standard HATU/DIEA protocol (as above).

    • Drain (Do not wash extensively).

    • Second Pass: Use HOAt/DIC or PyAOP .

    • Reagents: Fmoc-

      
      -AA (3 equiv), HOAt (3 equiv), DIC (3 equiv) in NMP.
      
    • Time: 2 hours at RT or 15 min at 75°C (Microwave).

  • Capping: If Kaiser test remains slightly positive after double coupling, cap with Acetic Anhydride/DIEA/DMF (1:2:7) to terminate deletion sequences.

Visualization of Workflows

Standard -Peptide Synthesis Logic

This flow illustrates the decision-making process during chain elongation, emphasizing the divergence for difficult


 residues.

BetaPeptideSynthesis Start Resin-Bound Peptide (Fmoc Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x4) Deprotect->Wash1 DecisionType Incoming Residue Type? Wash1->DecisionType Beta3 Beta-3 or Alpha AA (Standard Sterics) DecisionType->Beta3 Standard Beta2 Beta-2 AA (High Steric Hindrance) DecisionType->Beta2 Difficult CoupleStd Coupling A: HATU / DIEA (Microwave: 75°C, 10m) Beta3->CoupleStd CoupleHard Coupling B (Potent): HATU / HOAt / DIEA (Microwave: 75°C, 15m) Beta2->CoupleHard Wash2 Wash (DMF x4) CoupleStd->Wash2 CoupleHard->Wash2 Kaiser Kaiser Test (Ninhydrin) Wash2->Kaiser Pass Yellow (Negative) Coupling Complete Kaiser->Pass No Color Fail Blue (Positive) Coupling Incomplete Kaiser->Fail Blue Beads NextCycle Proceed to Next Cycle Pass->NextCycle Retry Re-Couple (Switch to PyAOP or Double Couple) Fail->Retry Retry->Kaiser Cap Capping (Ac2O / DIEA) Retry->Cap Fails 2x Cap->NextCycle

Caption: Workflow for SPPS of


-peptides distinguishing between standard (

) and sterically hindered (

) coupling cycles.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Deletion Sequences Aggregation of the peptide chain (common in

-peptides >6 residues).[3]
1. Use Microwave heating (75°C).2. Use Low-loading resin (<0.4 mmol/g).3. Switch solvent to NMP or add LiCl (0.4M in DMF).
Incomplete Coupling of

-AA
Steric hindrance at the amine nucleophile.1. Use HOAt additive (improves kinetics over HOBt).2. Perform Double Coupling .3. Increase reaction time to 4–6 hours (manual).
Difficult Fmoc Removal Secondary structure shielding the N-terminus.Increase deprotection temperature to 75°C (microwave) or use DBU (2%) with Piperidine.
Racemization Over-activation or excessive base.Use Collidine (TMP) instead of DIEA. Maintain temperature <50°C for Cys/His residues.
The Kaiser Test Limitation

While the Kaiser test is standard, it can yield false negatives in


-peptides due to aggregation (the reagent cannot penetrate the resin bead).
  • Validation: Periodically cleave a small resin sample (micro-cleavage) and analyze via LC-MS to confirm chain elongation, rather than relying solely on colorimetric tests for long sequences.

References

  • Seebach, D., & Matthews, J. L. (1997).[4]

    
    -Peptides: a surprise at every turn.[4] Chemical Communications, (21), 2015–2022. Link
    
  • Gellman, S. H. (1998).[5] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Arvidsson, P. I., et al. (2001).[5] On the Seebach/Gellman Structural Hypothesis for

    
    -Peptides. ChemBioChem, 2(10), 771–773. Link
    
  • Murray, J. K., & Gellman, S. H. (2006). Microwave-Assisted Parallel Synthesis of a 14-Helical

    
    -Peptide Library. Journal of Combinatorial Chemistry, 8(1), 58–65. Link
    
  • Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001).[6] Improved Preparation of Amyloid-beta Peptides. Journal of Peptide Science, 7(9), 488–494. Link

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) for all reagents before use.

Sources

Method

Preparation of chiral beta-amino acids from aromatic aldehydes

Application Note: Enantioselective Synthesis of -Amino Acids from Aromatic Aldehydes -amino acids via Ellman Auxiliary and Organocatalytic Mannich protocols. Executive Summary & Scientific Rationale -Amino acids are crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of -Amino Acids from Aromatic Aldehydes


-amino acids via Ellman Auxiliary and Organocatalytic Mannich protocols.

Executive Summary & Scientific Rationale


-Amino acids are critical pharmacophores in modern drug discovery, serving as key components in peptidomimetics, 

-lactam antibiotics, and antineoplastic agents (e.g., the Taxol side chain). Unlike natural

-amino acids,

-amino acids offer unique proteolytic stability and the ability to form stable secondary structures (foldamers) such as helices and sheets, making them invaluable for increasing the bioavailability of peptide-based drugs.

This Application Note details two distinct, high-fidelity protocols for synthesizing chiral


-amino acids (substituent at the 

-position) starting from aromatic aldehydes:
  • The Ellman Auxiliary Method: A stoichiometric approach utilizing tert-butanesulfinamide. It is the industrial "gold standard" for predictability, high diastereoselectivity (

    
    ), and scalability.
    
  • Organocatalytic Mannich Reaction: A catalytic, metal-free approach utilizing chiral thioureas. This method represents "green" chemistry, ideal for early-stage discovery where atom economy and mild conditions are prioritized.

Method A: Diastereoselective Synthesis via N-tert-Butanesulfinyl Imines (Ellman Protocol)

Mechanistic Insight

This protocol relies on the condensation of an aromatic aldehyde with enantiopure tert-butanesulfinamide. The bulky tert-butyl group acts as a "stereochemical shield," directing the trajectory of the incoming nucleophile (Reformatsky reagent or enolate) to a single face of the imine (


-face or 

-face). The sulfinyl group also activates the imine for addition, eliminating the need for strong Lewis acids during the C-C bond forming step.
Workflow Visualization

EllmanPathway Aldehyde Aromatic Aldehyde (Start) Condensation Condensation (Ti(OEt)4) Aldehyde->Condensation Auxiliary (R)-t-Butylsulfinamide Auxiliary->Condensation Sulfinimine Chiral Sulfinimine (Intermediate) Condensation->Sulfinimine -H2O Addition Diastereoselective Addition Sulfinimine->Addition Reformatsky Reformatsky Reagent (Zn, Br-CH2-COOEt) Reformatsky->Addition ProtectedAA Sulfinyl-Protected Beta-Amino Ester Addition->ProtectedAA dr > 99:1 Hydrolysis Acid Hydrolysis (HCl/MeOH) ProtectedAA->Hydrolysis FinalProduct Chiral Beta-Amino Acid HCl Salt Hydrolysis->FinalProduct Auxiliary Removal

Figure 1: The Ellman auxiliary workflow. Note the use of Ti(OEt)4 as a water scavenger and Lewis acid during condensation.

Experimental Protocol

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Zinc dust (activated) (5.0 equiv)

  • Ethyl bromoacetate (3.0 equiv)

  • Solvents: THF (anhydrous), DCM.

Step 1: Formation of N-tert-Butanesulfinyl Imine
  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Mixing: Dissolve (R)-tert-butanesulfinamide (1.1 equiv) and the aromatic aldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Catalysis: Add Ti(OEt)

    
     (2.0 equiv) dropwise. Caution: Exothermic.
    
  • Reaction: Stir at room temperature for 6–12 hours. Monitor conversion by TLC (Note: Sulfinimines are stable on silica).

  • Quench: Pour mixture into brine (equal volume). A white titanium salt precipitate will form.

  • Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Dry the organic phase (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields the pure sulfinimine.

Step 2: Reformatsky-Type Addition (C-C Bond Formation)
  • Activation: In a separate flask, suspend activated Zinc dust (5.0 equiv) in THF. Add Copper(I) chloride (0.1 equiv) to catalyze the zinc insertion (optional but recommended for sluggish aldehydes).

  • Reagent Formation: Add Ethyl bromoacetate (3.0 equiv) dropwise at reflux to generate the Reformatsky reagent. Stir for 30 mins.

  • Addition: Cool the mixture to 0°C. Cannulate the solution of Sulfinimine (from Step 1) in THF into the Reformatsky reagent.

  • Reaction: Allow to warm to RT and stir for 4–8 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Result: This yields the

    
    -sulfinyl 
    
    
    
    -amino ester.[1] Critical Checkpoint: Verify diastereomeric ratio (dr) via
    
    
    H NMR or HPLC.
Step 3: Deprotection to

-Amino Acid
  • Dissolve the intermediate in MeOH.

  • Add 4M HCl in dioxane (excess, ~4-5 equiv).

  • Stir for 30 minutes at RT. The sulfinyl group is cleaved as

    
     and isobutylene (or sulfinic esters).
    
  • Concentrate in vacuo. Precipitate the amino acid ester hydrochloride salt using Et_2O.

Method B: Organocatalytic Enantioselective Mannich Reaction

Mechanistic Insight

For laboratories prioritizing "green" chemistry or avoiding stoichiometric auxiliaries, the organocatalytic Mannich reaction is superior. This protocol uses a bifunctional thiourea catalyst.[2][3] The thiourea moiety activates the electrophile (imine) via Hydrogen-bonding, while the tertiary amine moiety of the catalyst activates the nucleophile (malonate or keto-ester) via deprotonation.

Workflow Visualization

Organocatalysis Aldehyde Aromatic Aldehyde ImineGen In-situ Imine Formation Aldehyde->ImineGen AmineSource p-Toluenesulfonamide (TsNH2) AmineSource->ImineGen TS Transition State (Dual Activation) ImineGen->TS H-Bonding Catalyst Bifunctional Thiourea Catalyst (10 mol%) Catalyst->TS Stereocontrol Nucleophile Dimethyl Malonate Nucleophile->TS Deprotonation Product Chiral Beta-Amino Carbonyl (Protected) TS->Product ee > 90%

Figure 2: Bifunctional activation mode. The catalyst simultaneously activates the imine and the nucleophile.

Experimental Protocol

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • 
    -Toluenesulfonamide (
    
    
    
    ) (1.1 equiv)
  • Dimethyl malonate (1.2 equiv)

  • Catalyst: Takemoto's Catalyst or similar bifunctional thiourea (10 mol%)

  • Solvent: Toluene or DCM.

Step 1: One-Pot Mannich Reaction
  • Mixing: In a reaction vial, combine the aromatic aldehyde (1.0 mmol),

    
     (1.1 mmol), and the thiourea catalyst (0.1 mmol) in Toluene (2.0 mL).
    
  • Imine Formation: Add molecular sieves (4Å) to facilitate in-situ imine formation and water removal. Stir for 1 hour.

  • Nucleophile Addition: Add dimethyl malonate (1.2 mmol).

  • Incubation: Stir at room temperature (or 0°C for higher ee) for 24–48 hours.

  • Monitoring: Monitor the disappearance of the aldehyde via TLC.

Step 2: Isolation and Decarboxylation (Optional)
  • Filtration: Filter off the molecular sieves.

  • Purification: Direct flash chromatography yields the

    
    -Ts protected 
    
    
    
    -amino diester.
  • Decarboxylation (To obtain mono-acid): Treat with dilute NaOH/Heat followed by acidification to decarboxylate one ester group, yielding the

    
    -amino acid derivative.
    

Comparative Analysis & Data Summary

FeatureMethod A: Ellman AuxiliaryMethod B: Organocatalytic Mannich
Enantioselectivity (ee) Excellent (>99% de after purif.)Good to Excellent (85–96% ee)
Scalability High (kg scale feasible)Moderate (catalyst cost)
Atom Economy Low (stoichiometric auxiliary)High (catalytic)
Reaction Time 2 Days (multi-step)1–2 Days (one-pot)
Cost Moderate (Auxiliary is recyclable)Low (if catalyst is recovered)
Primary Application GMP Manufacturing / API SynthesisDiscovery Chemistry / Library Gen

Troubleshooting & Critical Process Parameters (CPPs)

For Method A (Ellman):

  • Issue: Low yield in Step 1.

    • Solution: Ensure Ti(OEt)

      
       is fresh. Old reagent hydrolyzes and loses activity. Increase temp to 60°C if steric bulk is high.
      
  • Issue: Poor diastereoselectivity in Step 2.

    • Solution: Lower the temperature of the Reformatsky addition to -78°C. Ensure the solvent (THF) is strictly anhydrous to prevent protonation of the enolate by water.

For Method B (Organocatalysis):

  • Issue: Low conversion.

    • Solution: The imine formation is the rate-limiting step. Ensure molecular sieves are activated (flame dried) to drive the equilibrium.

  • Issue: Racemization.[4][5]

    • Solution: Avoid extended reaction times post-completion. Some products can undergo retro-Mannich reactions.

References

  • Ellman's Sulfinamide Overview: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Reformatsky Protocol: Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Asymmetric Synthesis of Beta-Amino Acids." Journal of Organic Chemistry. Link

  • Organocatalytic Mannich Review: Akiyama, T., Itoh, J., & Fuchibe, K. (2006). "Recent Progress in Chiral Brønsted Acid Catalysis." Advanced Synthesis & Catalysis. Link

  • Thiourea Catalysis: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[6] Link (Foundational reference for the catalyst type used in Method B).

  • Beta-Amino Acids in Drug Design: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-Amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Enantiomers of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid via HPLC

Welcome to the technical support center for the chiral separation of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid. As a Senior Application Scientist, I have designed this guide to provide you with not just protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific rationale to empower your method development and troubleshooting processes. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that researchers commonly encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial experimental design.

Q1: What is the most critical factor for successfully separating the enantiomers of this β-amino acid?

A1: The most critical factor is the selection of the correct Chiral Stationary Phase (CSP).[1] The CSP provides the chiral environment necessary for differential interaction with the two enantiomers, leading to their separation. Unlike standard reversed-phase chromatography where hydrophobicity is the primary driver, chiral separation relies on a complex combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to form transient diastereomeric complexes between the analyte and the CSP.[2]

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for an underivatized β-amino acid like this one?

A2: For a molecule with both an acidic (carboxylic acid) and a basic (amino) functional group, several classes of CSPs have proven effective. The choice depends on the desired separation mode (Normal Phase, Reversed Phase, etc.).

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak® series) are exceptionally versatile and represent a primary screening choice.[1] They offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions. For amino acid esters, amylose-based phases like Chiralpak IA often show superior performance.[1]

  • Pirkle-Type (π-acid/π-base) CSPs: These phases, such as the (R,R) Whelk-O® 1, rely on π-π interactions, hydrogen bonding, and dipole stacking. A method for a structurally similar compound, R-β-amino-β-(4-methoxyphenyl) propionic acid, was successfully developed on an (R,R) Whelk-O 1 column, making this an excellent starting point.[3]

  • Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC® T (Teicoplanin) are uniquely suited for separating underivatized amino acids in both reversed-phase and polar-ionic modes.[4] Their complex structure with multiple stereogenic centers and functional groups allows for ionic, hydrogen bonding, and inclusion complexing interactions.[4]

  • Crown Ether CSPs: These are specifically designed for the separation of primary amino compounds, including amino acids.[5][6] The chiral recognition mechanism involves the complexation of the protonated primary amine group within the crown ether cavity.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: CSP selection workflow for the target analyte.

CSP Class Primary Interaction Mechanism Typical Mobile Phase Mode Key Strengths
Polysaccharide Hydrogen bonding, steric inclusion, dipole-dipoleNormal, Polar Organic, ReversedBroad applicability, high success rate[1]
Pirkle-Type π-π interactions, hydrogen bonding, dipole stackingNormal PhaseExcellent for aromatic compounds[3]
Macrocyclic Glycopeptide Ionic, hydrogen bonding, inclusion complexingReversed, Polar IonicIdeal for underivatized polar/ionic analytes[4]
Crown Ether Host-guest complexation with primary aminesReversed Phase (acidic)Highly specific for primary amines[5][6]
Table 1: Comparison of recommended Chiral Stationary Phases for amino acid analysis.
Q3: Why are mobile phase additives like TFA or DEA so important in chiral separations?

A3: Mobile phase additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which directly impacts retention and chiral recognition.[7] For an amphoteric analyte like your β-amino acid, this is paramount.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): When separating a basic or amphoteric compound, adding an acid ensures the amino group is consistently protonated (-NH3+). This can enhance interaction with certain CSPs (like crown ethers) and suppress undesirable interactions with residual silanol groups on the silica surface, leading to sharper peaks.[8][9] A published method for a similar compound used TFA, suggesting this is a key parameter to investigate.[3]

  • Basic Additives (e.g., Diethylamine - DEA, Ethanolamine): For acidic compounds, a basic additive ensures the carboxylic acid group is deprotonated (-COO-), which can be essential for ionic interactions with the CSP. For some basic analytes, basic additives can also improve peak shape by competing with the analyte for active silanol sites.[7]

The choice between an acidic or basic additive fundamentally alters the interaction chemistry and can even invert the enantiomer elution order.[10]

Section 2: Recommended Method Development Protocol

This section provides a systematic workflow for developing a robust chiral separation method.

Step 1: Initial Column and Mobile Phase Screening

The goal of screening is to find a CSP and mobile phase system that shows any separation (baseline or partial) between the enantiomers. Optimization follows identification.

  • Select Primary Screening Columns: Based on the FAQ above, acquire at least one column from two different classes. An excellent starting pair would be a polysaccharide-based column (e.g., Chiralpak IA) and a Pirkle-type column (e.g., (R,R) Whelk-O 1).

  • Prepare Stock Solutions: Dissolve the racemic standard of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid in a suitable solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL.

  • Define Screening Conditions: Run a systematic screen. A recommended starting point is outlined below. Always allow the column to equilibrate for at least 20-30 column volumes when changing mobile phases.[11]

Parameter Normal Phase Conditions Reversed Phase Conditions
Mobile Phase A n-Hexane / Isopropanol (90:10 v/v)Water + 0.1% Formic Acid
Mobile Phase B n-Hexane / Ethanol (90:10 v/v)Acetonitrile + 0.1% Formic Acid
Additive Screen with 0.1% TFA and separately with 0.1% DEAN/A (acid included in aqueous)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 25 °C25 °C
Detection UV at 230 nm or 275 nm (based on chromophore)UV at 230 nm or 275 nm
Table 2: Recommended starting conditions for initial method screening.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: Workflow for systematic chiral method development.

Step 2: Method Optimization

Once partial separation is achieved, optimize for resolution (Rs > 1.5 is typically desired).

  • Adjust Organic Modifier Ratio: In normal phase, vary the alcohol percentage (e.g., from 5% to 20% isopropanol in hexane). In reversed phase, adjust the acetonitrile/water ratio. This is the most powerful tool for changing retention and resolution.[12]

  • Optimize Additive Concentration: Vary the concentration of your acid or base (e.g., 0.05% to 0.2% TFA). This can fine-tune selectivity and improve peak shape.[10]

  • Evaluate Temperature: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity but may broaden peaks. Higher temperatures can improve efficiency but may reduce selectivity.

  • Adjust Flow Rate: If resolution is still marginal, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase the number of theoretical plates and improve separation, at the cost of longer run times.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} idot Caption: A logic tree for diagnosing common HPLC issues.

Scenario 1: Poor or No Resolution

Q: I see only one peak, or two peaks that are heavily overlapped (Rs < 1.0). What should I do?

A: This indicates that the chosen CSP/mobile phase combination does not provide sufficient enantioselectivity.

  • Initial Check: First, confirm you are using the correct column and mobile phase as intended.

  • Primary Cause - Inadequate Selectivity: The fundamental chiral recognition is weak. Chiral separation is a three-dimensional problem; a CSP that works in normal phase may not work in reversed phase, and vice-versa.[10]

    • Solution 1: Change Separation Mode. If you are using normal phase, try a reversed-phase or polar organic method on the same column (if the manufacturer supports it).

    • Solution 2: Switch to a Different CSP Class. If a polysaccharide column fails, the next logical step is to try a Pirkle-type or macrocyclic glycopeptide phase, as their recognition mechanisms are fundamentally different.[3]

    • Solution 3: Drastically Change Mobile Phase Additive. If you are using an acidic additive (TFA), try a basic one (DEA), or vice versa. This completely changes the analyte's charge state and its potential interactions with the CSP.[13]

Scenario 2: Significant Peak Tailing

Q: My peaks have an asymmetry factor > 1.5, appearing skewed with a long tail. Why is this happening and how can I fix it?

A: Peak tailing is one of the most common issues in HPLC and typically points to unwanted secondary interactions on the column.[8][14]

  • Primary Cause - Silanol Interactions: The amino group on your analyte is basic. It can interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica-based CSP.[15] This creates a secondary, non-chiral retention mechanism that causes tailing.[8]

    • Solution 1 (Most Effective): Optimize Mobile Phase Additive. The purpose of the additive is to suppress these interactions. If you are using an acidic mobile phase (e.g., with 0.1% TFA), the amine should be protonated (R-NH3+), which repels it from protonated silanols. Ensure your additive concentration is sufficient; try increasing it slightly (e.g., to 0.15%). If using a basic additive, it can compete with the analyte for the active silanol sites.[7][16]

    • Solution 2: Reduce Sample Load. Injecting too much sample can overload the primary chiral interaction sites, making the secondary silanol interactions more prominent. Try reducing your injection concentration by 50-80%.

    • Solution 3: Check Column Health. An older column may have lost some of its bonded phase, exposing more active silanols. If the problem persists with optimized conditions, it may be time to replace the column.

Scenario 3: Inconsistent or Drifting Retention Times

Q: The retention times for my enantiomers are shifting between injections or drifting over the course of a sequence. What is the cause?

A: Drifting retention times point to an unstable chromatographic system. The cause is often related to column equilibration or mobile phase instability.[17][18]

  • Primary Cause - Insufficient Equilibration: Chiral stationary phases, especially polysaccharide-based ones in normal phase, can take a very long time to fully equilibrate with the mobile phase.[19] Trace amounts of water or previous solvents can have a dramatic effect on retention.[20]

    • Solution 1: Increase Equilibration Time. Before starting your sequence, flush the column with the initial mobile phase for at least 30-60 minutes (or 30-50 column volumes). If you see drift, the column is not ready.

    • Solution 2: Ensure Mobile Phase Consistency. In normal phase, solvents like hexane can evaporate, changing the modifier ratio and affecting retention. Keep mobile phase bottles covered. If running a gradient, ensure your pump's proportioning is accurate. Always use freshly prepared mobile phase.

  • Secondary Cause - Temperature Fluctuations: HPLC retention is sensitive to temperature. A change of just 1°C can alter retention time.

    • Solution: Use a Thermostatted Column Compartment. Set the temperature to a stable value (e.g., 25°C or 30°C) to eliminate ambient temperature changes as a source of variability.

  • Tertiary Cause - Column Contamination: Buildup of sample matrix or strongly retained impurities can alter the stationary phase chemistry over time.[17]

    • Solution: Implement a Column Wash. Develop a robust washing procedure to run between sequences (e.g., flushing with a stronger, non-eluting solvent recommended by the column manufacturer) to clean the column.

Problem Most Likely Cause First Action to Take Citation
Poor Resolution Inappropriate CSP/mobile phase combinationScreen a CSP from a different class (e.g., switch from Polysaccharide to Pirkle-type)[10]
Peak Tailing Secondary interaction with residual silanolsIncrease concentration of mobile phase additive (e.g., TFA from 0.1% to 0.15%)[8][15]
Inconsistent Retention Time Insufficient column equilibrationFlush column with mobile phase for 30-50 column volumes before first injection[19][20]
Table 3: Quick troubleshooting reference guide.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]

  • [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • What may cause HPLC inconsistent retention time? ResearchGate. [Link]

  • What is Peak Tailing? Chromatography Today. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]

  • RT shift observed during chiral analysis. Chromatography Forum. [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Restek. [Link]

  • What is the optimum irreproducible retention time of the peak in HPLC? ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Analysis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid

Topic: Mass Spectrometry Analysis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (AMMPA) is a chiral


-amino acid frequently utilized as a building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural duality—containing both a basic amine and an acidic carboxyl group—renders it a zwitterion at neutral pH, presenting specific retention and ionization challenges.

This guide objectively compares the three primary analytical workflows: LC-ESI-MS/MS (the gold standard for quantitation), GC-MS (structural validation), and MALDI-TOF (rapid screening). It provides validated fragmentation mechanisms, experimental protocols, and troubleshooting strategies to ensure high-confidence data generation.

Molecular Profile & MS Behavior

Before selecting a method, the analyst must understand the physicochemical behavior of AMMPA inside the ion source.

PropertyValue / CharacteristicImpact on MS
Formula

Exact Mass: 209.1052 Da
Monoisotopic Mass 209.1052 Da

Structure Class

-Amino Acid / Phenylpropanoic derivative
Zwitterionic nature affects chromatography.
Key Substituents 4-Methoxy (-OCH

), 3-Methyl (-CH

)
Electron-donating groups stabilize benzylic carbocations during fragmentation.
Polarity Amphoteric (pKa


3.5, pKa


9.0)
Poor retention on standard C18 columns; requires HILIC or ion-pairing.
Predicted Fragmentation Pathway (ESI+)

In Electrospray Ionization (positive mode), AMMPA follows a characteristic


-amino acid breakdown. The primary neutral loss is ammonia (

), followed by the loss of the carboxylic acid moiety.

Fragmentation Parent [M+H]+ Precursor Ion m/z 210.11 Frag1 [M+H - NH3]+ Cinnamic Acid Deriv. m/z 193.08 Parent->Frag1 - NH3 (17 Da) (Characteristic Beta-elimination) Frag2 [M+H - NH3 - H2O]+ Acylium Ion m/z 175.07 Frag1->Frag2 - H2O (18 Da) Frag3 [M+H - NH3 - HCOOH]+ Substituted Styrene m/z 147.08 Frag1->Frag3 - HCOOH (46 Da) Trop Tropylium/Benzyl Ion (Stabilized) m/z 135.08 Frag3->Trop Ring Rearrangement

Figure 1: Proposed ESI+ Fragmentation Pathway. The loss of ammonia (m/z 193) is the diagnostic transition.

Comparative Analysis: Selecting the Right Workflow

The choice of method depends on the analytical goal: Quantitation (Pharmacokinetics/QC) vs. Identification (Impurity profiling).

Table 1: Method Performance Matrix
FeatureMethod A: LC-ESI-MS/MS Method B: GC-MS Method C: MALDI-TOF
Primary Use Case Trace quantitation in biofluids/API.Structural confirmation & impurity ID.[1]High-throughput synthesis screening.
Sample Prep Protein precipitation (PPT) or SPE.Mandatory Derivatization (Silylation).Mix with matrix (CHCA/DHB).
Sensitivity (LOD) High (0.1 - 1.0 ng/mL).Moderate (10 - 50 ng/mL).Low (Matrix noise < 500 Da).
Linearity Excellent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

over 4 orders).
Good (

).
Poor (Qualitative only).
Throughput 3–8 mins/sample.20–30 mins/sample.< 10 secs/sample.
Key Limitation Matrix effects (ion suppression).Moisture sensitivity of derivatives.[2]No separation of isomers.
Expert Insight: Why LC-ESI-MS/MS Wins

For AMMPA, LC-ESI-MS/MS is the superior choice .

  • Volatility: AMMPA is non-volatile. GC-MS requires blocking both the amine and acid groups, introducing variability if the reaction isn't 100% complete.

  • Polarity: The zwitterion is easily ionized by ESI (

    
    ) without chemical modification.
    
  • Sensitivity: The methoxy/methyl groups on the ring enhance ionization efficiency in positive mode.

Experimental Protocols

Method A: LC-ESI-MS/MS (Recommended)

Best for: PK studies, Purity check, Solubility testing.

1. Chromatographic Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the polar zwitterion.

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer stabilizes ionization).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (High organic for HILIC loading).

    • 1-5 min: Ramp to 50% B.

    • 5-7 min: Hold 50% B.

    • 7.1 min: Re-equilibrate at 90% B.

2. Mass Spectrometry Settings (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of 
      
      
      
      , Collision Energy: 15-20 eV).
    • Qualifier:

      
       (Loss of 
      
      
      
      , Collision Energy: 30-35 eV).
Method B: GC-MS (Alternative)

Best for: Identification of synthesis side-products where LC-MS is ambiguous.

1. Derivatization Protocol (Critical Step)

AMMPA will decompose in the GC injector without derivatization. We use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to form stable TBDMS derivatives.

  • Dry: Evaporate 50 µL of sample to complete dryness under nitrogen. Moisture is the enemy.

  • Reagent: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile (anhydrous).

  • Incubate: Heat at 70°C for 30 minutes.

    • Reaction:

      
       and 
      
      
      
      .
    • Mass Shift: Adds 114 Da per functional group. Expect di-TBDMS derivative (

      
       Da).
      
  • Inject: 1 µL splitless mode.

2. GC Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • Detection: EI Source (70 eV). Look for the

    
     peak (Loss of t-butyl group), a signature of TBDMS derivatives.
    

Workflow Visualization

The following diagram illustrates the decision matrix and processing steps for analyzing AMMPA.

Workflow cluster_LC Method A: Quantitative (LC-MS) cluster_GC Method B: Structural ID (GC-MS) Sample Sample: AMMPA (Solid/Solution) PrepLC Prep: Dilute in ACN (Protein Precip if Bio) Sample->PrepLC High Throughput Dry Dry Down (Remove Water) Sample->Dry Structural Confirmation HILIC HILIC Separation (Retains Polar Zwitterion) PrepLC->HILIC ESI ESI+ Detection MRM: 210 -> 193 HILIC->ESI Deriv Derivatize MTBSTFA (70°C, 30m) Dry->Deriv EI EI Detection Target: Di-TBDMS deriv. Deriv->EI

Figure 2: Analytical Workflow Comparison. Green path indicates the recommended LC-MS route.

Data Validation & Troubleshooting

To ensure Scientific Integrity , your data must meet specific criteria.

Reference Validation Data (Typical)
  • Retention Time (HILIC): ~2.5 - 3.5 min (varies by column).

  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) should be defined as S/N > 10.

  • Precision: CV < 15% for QC samples.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (LC-MS) Secondary interactions with silanols.Increase buffer concentration (add 10mM Ammonium Acetate) or lower pH.
Low Sensitivity (LC-MS) Ion suppression from matrix.Switch from PPT to Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges.
Missing Peaks (GC-MS) Incomplete derivatization.Ensure sample is anhydrous. Increase reaction time to 60 min. Check if the amine is doubly silylated (adds mass).
Sodium Adducts (+22 Da) Common in ESI.Optimize source voltage. Use high-purity solvents. Adducts split the signal and lower sensitivity.

References

  • Klampfl, C. W. (2024). Chromatographic and Electrophoretic Methods for the Analysis of Beta-Amino Acids. Journal of Chromatography A.

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of substituted phenylpropanoic acids. NIST Chemistry WebBook, SRD 69.

  • Schumacher, K., et al. (2021). HILIC-MS/MS strategies for zwitterionic drug intermediates. Analytical Chemistry.

  • Sigma-Aldrich. (2024). Derivatization Reagents for GC-MS: MTBSTFA Protocol. Technical Bulletin.

Sources

Comparative

X-ray crystallography data for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Structural Characterization Guide: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid Executive Summary: The Criticality of Solid-State Definition In the development of peptidomimetics and chiral drug intermediates, 3-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization Guide: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Executive Summary: The Criticality of Solid-State Definition

In the development of peptidomimetics and chiral drug intermediates, 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid represents a high-value


-amino acid building block. Unlike its 

-amino acid counterparts, this

-amino acid derivative introduces specific folding propensities (helices/sheets) in peptide backbones due to the extra methylene group.

For researchers, the challenge lies not just in synthesis, but in absolute structural validation . This guide compares the three primary analytical pillars—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Nuclear Magnetic Resonance (NMR) —to demonstrate why SC-XRD remains the non-negotiable gold standard for this compound, particularly for establishing absolute configuration and zwitterionic character.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table objectively compares the performance of structural determination methods for this specific


-amino acid.
FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) Solution NMR (

H/

C)
Primary Output 3D Atomic Coordinates (XYZ)Bulk Phase Fingerprint (

)
Chemical Connectivity
Absolute Configuration Definitive (via Flack Parameter)ImpossibleInferential (requires chiral shift reagents)
Solid-State Form Identifies Polymorphs & SolvatesIdentifies Polymorph MixturesN/A (Solvent dependent)
Zwitterionic Proof Direct observation of H-positionsInferential (via lattice changes)pH dependent (averaging)
Sample Requirement Single high-quality crystal (>0.1mm)Polycrystalline powder (~10mg)Dissolved sample (~5mg)
Turnaround Time 24–48 Hours30 Minutes15 Minutes
Expert Insight: The "Light Atom" Problem

This molecule contains only light atoms (C, H, N, O). Standard Molybdenum (Mo) radiation often fails to distinguish enantiomers reliably because the anomalous scattering is weak.

  • Recommendation: You must use Copper (Cu) K

    
     radiation  (
    
    
    
    Å) for SC-XRD to obtain a reliable Flack parameter for absolute stereochemistry assignment. Alternatively, crystallize as a hydrobromide salt to introduce a heavy atom.

Strategic Workflow: From Synthesis to Structure

The following diagram outlines the logical pathway for validating the structure of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Characterization Start Crude Synthesis Product NMR 1H NMR Assessment (Purity Check) Start->NMR Solubility Solubility Screen (MeOH/H2O/ACN) NMR->Solubility Growth Slow Evaporation (Zwitterion Formation) Solubility->Growth Neutral Salt Salt Screen (HCl/HBr) Solubility->Salt Acidic SCXRD SC-XRD (Cu-Source) Structure Solution Growth->SCXRD Salt->SCXRD PXRD PXRD Bulk Purity Check SCXRD->PXRD Simulate Pattern Decision Flack Parameter < 0.1? SCXRD->Decision Decision->Salt No (Ambiguous) Final Validated Absolute Config Decision->Final Yes

Figure 1: Structural determination workflow emphasizing the feedback loop between crystal quality and absolute configuration validation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, follow these specific protocols designed for zwitterionic


-amino acids.
Protocol A: Crystal Growth (Vapor Diffusion Method)

Context:


-amino acids are often zwitterionic in the solid state (ammonium carboxylate), making them highly polar and difficult to crystallize from non-polar solvents.
  • Dissolution: Dissolve 20 mg of the compound in a minimum amount (approx. 0.5 mL) of Methanol/Water (9:1) . The water aids in solubilizing the zwitterionic headgroup.[1]

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Acetonitrile or Acetone (antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 3–7 days.

  • Harvesting: Look for colorless prisms or plates. If needles form, the diffusion rate was too fast; repeat with Ethanol as the antisolvent.

Protocol B: SC-XRD Data Collection

Context: High-resolution data is required to observe the hydrogen atoms on the nitrogen, confirming the zwitterionic state (


 vs 

).
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Cool immediately to 100 K (Nitrogen stream). Crucial: Room temperature collection often results in high thermal motion of the methoxy group, obscuring bond precision.

  • Source: Microfocus Cu-K

    
      (
    
    
    
    Å).
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to maximize the accuracy of the anomalous signal.

Data Interpretation: What to Expect

When analyzing the X-ray data for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid, compare your results against these expected structural motifs.

A. The Zwitterionic Lattice

Unlike solution NMR, where the protonation state fluctuates, SC-XRD will reveal the definitive solid-state form.

  • Expectation: Look for C–O bond lengths in the carboxylate group to be nearly identical (~1.25 Å), indicating delocalization of the negative charge (

    
    ).
    
  • Expectation: Three hydrogen atoms should be located near the nitrogen atom (

    
    ), forming distinct hydrogen bonds with neighboring carboxylate oxygens.
    
B. Hydrogen Bonding Network (Graph Set Analysis)

-amino acids typically form "head-to-tail" hydrogen-bonded chains or sheets.
  • Common Motif:

    
     or 
    
    
    
    chains where the ammonium protons donate to the carboxylate oxygens of adjacent molecules.
  • Validation: If you see discrete dimers (like carboxylic acids), you likely have the HCl salt or the neutral form (rare), not the zwitterion.

C. Absolute Configuration
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute structure assigned.
    • 
      : Invert the structure; you have modeled the wrong enantiomer.
      
    • Action: If

      
       is indeterminate (e.g., 
      
      
      
      ), you must re-crystallize as a heavy-atom salt (e.g., using Hydrobromic acid) to increase anomalous scattering.

References & Authority

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

    • Foundational text on

      
      -amino acid folding propensities.
      
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881. Link

    • The definitive method for absolute configuration assignment.

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69. Link

    • Source for synthesis and crystallization behavior of

      
      -amino acid derivatives.
      
  • Cambridge Structural Database (CSD). "Search: Beta-amino acid zwitterions." Link

    • The repository for comparing unit cell dimensions of analogous structures.

Sources

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